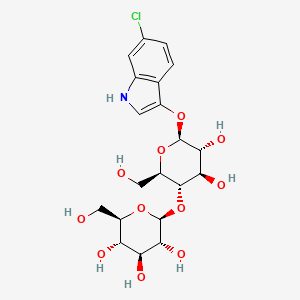

6-Chloro-3-indoxyl-beta-D-cellobioside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

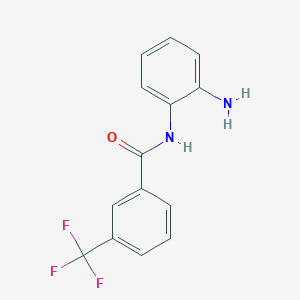

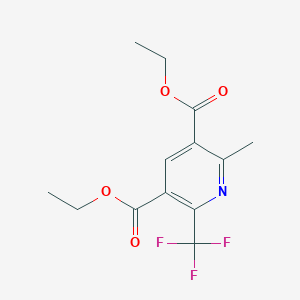

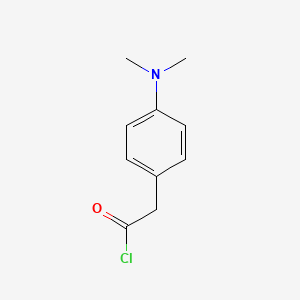

6-Chloro-3-indoxyl-beta-D-cellobioside is a chromogenic substrate for β-D-Cellobiosidase . When acted upon by the enzyme, it yields a pink substrate .

Molecular Structure Analysis

The molecular formula of 6-Chloro-3-indoxyl-beta-D-cellobioside is C20H26ClNO11 . Its molecular weight is 491.88 g/mol .Chemical Reactions Analysis

6-Chloro-3-indoxyl-beta-D-cellobioside acts as a substrate for the enzyme β-D-Cellobiosidase . The enzyme cleaves the substrate, resulting in a pink product .Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-3-indoxyl-beta-D-cellobioside is 491.88 g/mol . It should be stored at -20°C and protected from light .Applications De Recherche Scientifique

Cellobioside Derivatives in Synthesis and Enzyme Studies

The preparation and utilization of various cellobioside derivatives, including those analogous to 6-Chloro-3-indoxyl-beta-D-cellobioside, play a crucial role in synthesizing lactose analogues and studying enzyme activities. For instance, the synthesis of benzyl beta-cellobioside derivatives has been instrumental in creating lactose analogues, which are significant in understanding lactose metabolism and related enzymatic processes (Edwards, Hough, & Richardson, 1977). Additionally, cellobioside derivatives have been used in process research for developing cholesterol absorption inhibitors, highlighting their importance in medicinal chemistry (Urban et al., 1998).

Cellobioside Derivatives in Glycoside Hydrolase Research

Cellobioside derivatives, similar to 6-Chloro-3-indoxyl-beta-D-cellobioside, are valuable in studying glycoside hydrolases. For example, the synthesis and evaluation of modified umbelliferyl-β-cellobiosides have provided insights into the substrate specificity and enzymatic mechanisms of family 6 glycoside hydrolases (Wu et al., 2013). These derivatives serve as vital tools for understanding enzyme-substrate interactions and enzyme kinetics.

Role in Understanding Disaccharide Chemistry

Cellobioside derivatives, including 6-Chloro-3-indoxyl-beta-D-cellobioside, contribute to understanding the chemical properties of disaccharides. Investigations into the hydrolysis of cellobioside analogues by beta-D-glucosidase have provided insights into the essential hydroxy groups for enzymatic activity, highlighting their importance in carbohydrate chemistry and biochemistry (Sigurskjold et al., 1991).

Cellobioside Derivatives in Polymer and Material Science

Research involving cellobioside derivatives extends to material science, particularly in synthesizing disaccharide monomers and studying their polymerization properties. For instance, the synthesis of 6(-methacryloxyloxy)hexyl β-D-cellobioside and its copolymerization with styrene has provided valuable insights into the application of disaccharides in polymer science (Charreyre et al., 1993).

Mécanisme D'action

Target of Action

The primary target of 6-Chloro-3-indolyl beta-D-cellobioside is β-D-Cellobiosidase . This enzyme plays a crucial role in the hydrolysis of cellobiose into glucose units, which are essential for various biological processes.

Mode of Action

6-Chloro-3-indolyl beta-D-cellobioside acts as a chromogenic substrate for β-D-Cellobiosidase . When the enzyme interacts with this compound, it cleaves the glycosidic bond, leading to the release of a chromophore. This chromophore is responsible for the color change that is observed .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the cellobiose degradation pathway . In this pathway, β-D-Cellobiosidase catalyzes the hydrolysis of cellobiose into glucose units. The action of 6-Chloro-3-indolyl beta-D-cellobioside on β-D-Cellobiosidase can therefore influence the rate of cellobiose degradation .

Result of Action

The interaction of 6-Chloro-3-indolyl beta-D-cellobioside with β-D-Cellobiosidase results in the release of a pink chromophore . This color change can be used to monitor the activity of the enzyme, providing a useful tool for various research and diagnostic applications .

Action Environment

The action of 6-Chloro-3-indolyl beta-D-cellobioside can be influenced by various environmental factors. For instance, the compound should be stored at -20°C and protected from light to maintain its stability . The pH and temperature of the environment can also affect the activity of β-D-Cellobiosidase and, consequently, the efficacy of 6-Chloro-3-indolyl beta-D-cellobioside as a substrate .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClNO11/c21-7-1-2-8-9(3-7)22-4-10(8)30-19-17(29)15(27)18(12(6-24)32-19)33-20-16(28)14(26)13(25)11(5-23)31-20/h1-4,11-20,22-29H,5-6H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDLZDNDKZIJNA-NQXZFOFXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-indolyl beta-D-cellobioside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3041857.png)

![Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate](/img/structure/B3041862.png)

![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]ethyne](/img/structure/B3041870.png)

![Ethyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3041872.png)

![4-[[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]aniline](/img/structure/B3041875.png)